N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide
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Overview
Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide is a compound that features an imidazole ring, a propyl chain, and a cyanophenyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The cyanophenyl group can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the cyanophenyl group can produce amines.
Scientific Research Applications
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, affecting the activity of biological molecules . The cyanophenyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole-based structure.
Metronidazole: An antimicrobial agent with a similar imidazole core.
Uniqueness
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-cyanophenyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole ring and the cyanophenyl group allows for diverse interactions and applications, setting it apart from other imidazole-containing compounds .
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c16-10-12-4-1-2-5-13(12)19-15(22)14(21)18-6-3-8-20-9-7-17-11-20/h1-2,4-5,7,9,11H,3,6,8H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZRUFXOYSKXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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